大黄素-8-O-葡萄糖苷

科学研究应用

浦尔马丁具有多种科学研究应用,包括:

化学: 用作研究蒽醌糖苷的参考化合物。

生物学: 研究其弹性蛋白酶抑制活性及其潜在的抗炎特性.

医学: 研究其潜在的抗糖尿病特性及其抑制蛋白酪氨酸磷酸酶 1B (PTP1B) 和 α-葡萄糖苷酶的能力.

工业: 由于其生物活性特性,它被用于开发个人护理产品。

作用机制

生化分析

Biochemical Properties

Chrysophanol 8-O-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit autophagy in hepatic stellate cells . It also has the potential to protect against hepatic fibrosis through STAT3 signaling .

Cellular Effects

Chrysophanol 8-O-glucoside has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to ameliorate lipopolysaccharide (LPS)/D-GalN-induced liver injury .

Molecular Mechanism

The molecular mechanism of Chrysophanol 8-O-glucoside involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the expression of p-IκB and p-p65 as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells .

准备方法

合成路线和反应条件

浦尔马丁可以从酸模根中提取,以甲醇作为溶剂。干燥的根部被粗粉碎并用索氏提取器用甲醇进行提取。 然后在约 40°C 的减压下使用旋转蒸发器蒸馏掉溶剂,以获得粗甲醇提取物 .

工业生产方法

虽然浦尔马丁的具体工业生产方法没有被广泛记录,但从酸模等天然来源中提取仍然是主要方法。使用先进的色谱技术可以确保浦尔马丁从粗提取物中纯化和分离。

化学反应分析

反应类型

浦尔马丁会经历各种化学反应,包括:

氧化: 浦尔马丁可以被氧化形成不同的衍生物。

还原: 它可以在特定条件下被还原,生成蒽醌衍生物的还原形式。

取代: 浦尔马丁可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。

取代试剂: 各种卤素和亲核试剂可用于取代反应。

主要生成产物

这些反应生成的主要产物包括浦尔马丁的各种氧化、还原和取代衍生物,它们可能具有不同的生物活性和性质。

相似化合物的比较

类似化合物

大黄素: 一种具有类似生物活性的蒽醌衍生物。

大黄素: 另一种具有抗炎和抗癌特性的蒽醌糖苷。

芦荟大黄素: 以其泻药和抗癌作用而闻名。

浦尔马丁的独特性

浦尔马丁的独特性在于其特定的糖苷键和中等程度的弹性蛋白酶抑制活性,这使其有别于其他蒽醌衍生物。

生物活性

Chrysophanol 8-O-glucoside (C8G) is a bioactive compound derived from the plant Rheum palmatum, commonly known as rhubarb. This compound has garnered attention for its diverse biological activities, particularly in the context of hepatoprotection, anti-inflammatory effects, and antiplatelet actions. This article reviews the current understanding of C8G's biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

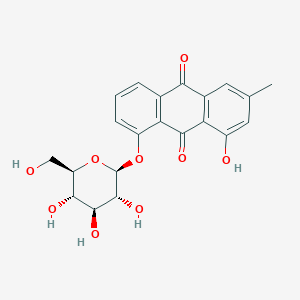

Chemical Structure and Identification

Chrysophanol 8-O-glucoside is an anthraquinone glycoside characterized by its specific glycosylation at the 8-position. Its chemical structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography/mass spectrometry (LC/MS) . The compound is typically isolated from the ethanol extract of Rheum palmatum and has been shown to possess significant biological properties.

Hepatoprotective Effects

One of the most notable biological activities of C8G is its hepatoprotective effect. Recent studies have demonstrated that C8G can inhibit hepatic stellate cell (HSC) activation, which is crucial in the progression of liver fibrosis. The mechanism involves downregulation of key signaling pathways, particularly the STAT3 pathway:

- Inhibition of HSC Activation : C8G significantly suppresses mRNA and protein expression of alpha-smooth muscle actin (α-SMA) and collagen in HSCs treated with TGF-β1, indicating a reduction in fibrogenesis .

- Mechanistic Insights : The compound inhibits phosphorylation of STAT3 and p38 MAPK while not affecting JNK or Erk pathways, suggesting a targeted approach to modulate fibrosis-related signaling .

Table 1: Summary of Hepatoprotective Mechanisms

Anti-inflammatory Properties

C8G also exhibits potent anti-inflammatory effects. In models of acute liver failure induced by lipopolysaccharides (LPS) and D-Galactosamine (D-GalN), C8G treatment resulted in:

- Reduction in Cytokine Release : Levels of pro-inflammatory cytokines such as TNF-α and IL-1β were significantly decreased following treatment with C8G .

- Oxidative Stress Mitigation : The compound reduced reactive oxygen species (ROS) production, contributing to its protective effects against oxidative damage in liver tissues .

Antiplatelet Activity

Another significant aspect of C8G's biological activity is its antiplatelet effect. Studies have shown that C8G can inhibit platelet aggregation induced by collagen and thrombin:

- Prolonged Bleeding Times : In vivo experiments indicated that mice treated with C8G exhibited significantly prolonged bleeding times compared to controls .

- Mechanism of Action : The compound appears to inhibit phosphatidylserine exposure on platelets without directly affecting intrinsic coagulation pathways, suggesting a unique mechanism for preventing thrombus formation .

Table 2: Summary of Antiplatelet Effects

Case Studies and Research Findings

Several studies have explored the therapeutic potential of C8G. For instance, a study conducted on mice demonstrated that C8G could ameliorate liver injury caused by LPS/D-GalN through modulation of inflammatory responses and autophagy processes in hepatic cells . Another investigation highlighted its role in reducing hepatic fibrosis via specific signaling pathway modulation, reinforcing its potential as a therapeutic agent for liver diseases .

属性

IUPAC Name |

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMOMSNMMDMSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-28-6 | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 - 249 °C | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。